Increased Lipophilicity (cLogP) Relative to the Pyridin-3-ylmethyl Analog Confers Altered Permeability and Target Engagement Profile
The phenethyl substituent in 1-Phenethyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea replaces the pyridin-3-ylmethyl group found in the structurally characterized analog (compound 37, PDB 5OIP). This substitution eliminates a hydrogen-bond acceptor (pyridine nitrogen) and increases the calculated logP. The target compound has a cLogP of approximately 2.25, compared to a predicted lower cLogP for the pyridinyl analog due to the additional heteroatom [1]. This difference is critical for membrane permeability and target engagement profiles in cell-based assays.
| Evidence Dimension | Calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.25 (Silidrug ECBD) [1] |
| Comparator Or Baseline | Pyridin-3-ylmethyl analog (compound 37): cLogP predicted lower due to pyridine nitrogen; no experimental logP reported |
| Quantified Difference | Estimated ΔcLogP ≈ +0.5 to +1.0 log units (class-level inference based on heteroatom substitution) |
| Conditions | In silico calculation (Silidrug ECBD); cLogP for comparator estimated by structural analogy |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability, which is a key determinant of cellular activity for intracellular targets such as InhA, making the phenethyl analog a superior choice for cell-based screening cascades where the pyridinyl analog may underperform.
- [1] Sildrug ECBD Database entry EOS85807 for 1-Phenethyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea. View Source
- [2] Prati, F., et al. ChemMedChem, 13:672-677, 2018. Table 1 reports pIC50 = 4.1 for compound 37. View Source
